![molecular formula C12H13ClO3 B12313305 methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate](/img/structure/B12313305.png)
methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring substituted with a chloroethoxy group and a propenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(2-chloroethoxy)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde reacts with the ester in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The chloroethoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The propenoate ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E)-4-phenyl-2-pentenoate: Similar structure but with different substituents.
Methyl (2E)-3-[4-(2-methoxyethoxy)phenyl]prop-2-enoate: Similar structure with a methoxyethoxy group instead of chloroethoxy.
Uniqueness
Methyl (2E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate is unique due to the presence of the chloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C12H13ClO3 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
methyl (E)-3-[4-(2-chloroethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H13ClO3/c1-15-12(14)7-4-10-2-5-11(6-3-10)16-9-8-13/h2-7H,8-9H2,1H3/b7-4+ |
InChI-Schlüssel |
HRSUSRSBEAWIIJ-QPJJXVBHSA-N |
Isomerische SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)OCCCl |
Kanonische SMILES |
COC(=O)C=CC1=CC=C(C=C1)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


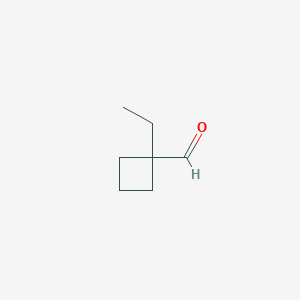
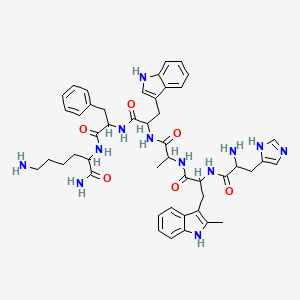
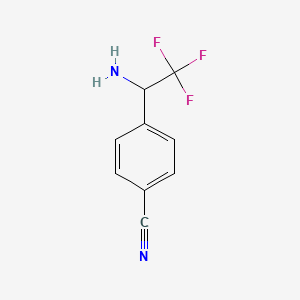
![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
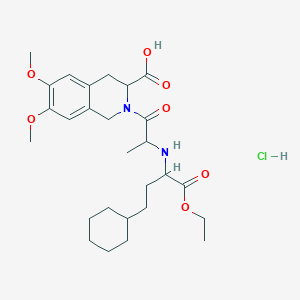
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]-4-methylpentanoic acid](/img/structure/B12313252.png)
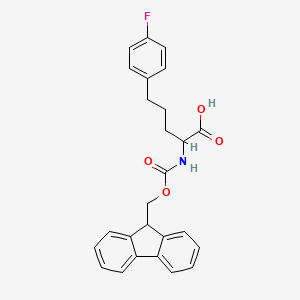

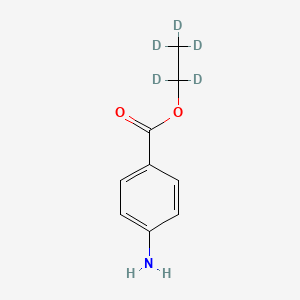
![2-[3-[2-[4-[1-(2-Ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid](/img/structure/B12313264.png)

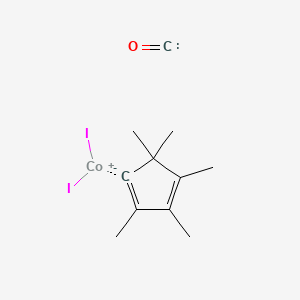
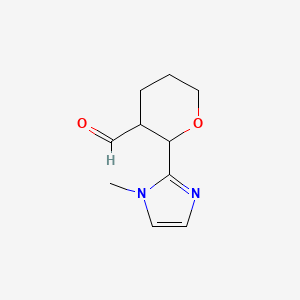
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
